(2-Bromo-5-fluoropyridin-4-yl)methanol
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Overview
Description
(2-Bromo-5-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, along with a hydroxymethyl group at the 4-position .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence the way they interact with their targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, suggesting they may play a role in a variety of biochemical pathways .
Result of Action
Given its structural similarity to other fluoropyridines, it may share some of their biological properties .
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-fluoropyridin-4-yl)methanol typically involves the bromination and fluorination of pyridine derivatives. One common method starts with 2-bromo-4-methylpyridine, which undergoes a series of reactions including fluorination and hydroxymethylation . The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and hydroxymethylating agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluoropyridin-4-yl)methanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form methyl groups.
Common Reagents and Conditions
Substitution: Palladium-catalyzed coupling reactions using reagents like phenylboronic acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of methyl-substituted pyridines.
Scientific Research Applications
(2-Bromo-5-fluoropyridin-4-yl)methanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoropyridine: Similar structure but lacks the hydroxymethyl group.
2-Bromo-5-fluoropyridine: Similar structure but lacks the hydroxymethyl group.
2-Bromo-3-fluoropyridine: Similar structure but with different substitution pattern.
Uniqueness
(2-Bromo-5-fluoropyridin-4-yl)methanol is unique due to the presence of both bromine and fluorine atoms along with a hydroxymethyl group, which provides distinct reactivity and potential for forming diverse chemical derivatives .
Properties
IUPAC Name |
(2-bromo-5-fluoropyridin-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMVUTPTMBNBQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743891 |
Source
|
Record name | (2-Bromo-5-fluoropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-29-5 |
Source
|
Record name | (2-Bromo-5-fluoropyridin-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70743891 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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